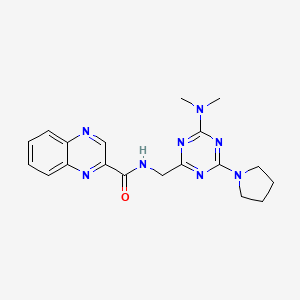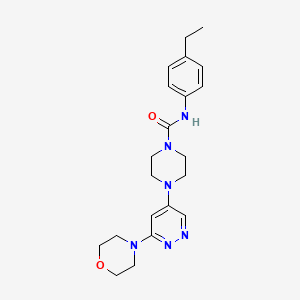
N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a carboxamide group, a morpholinopyridazine moiety, and an ethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethylphenylamine, 6-chloropyridazine, morpholine, and piperazine.
Step-by-Step Synthesis:
Reaction Conditions: These reactions typically require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon. The reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require heating to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide would be scaled up using large reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.
Reduction: Formation of N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry
Synthesis of Derivatives:
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Biological Probes: Used in the development of probes for studying biological systems, particularly in receptor binding studies.
Medicine
Pharmaceutical Development: Potential use in the development of drugs targeting specific receptors or enzymes. Its structure suggests it could interact with central nervous system receptors, making it a candidate for neurological drugs.
Industry
Material Science:
作用机制
The mechanism of action of N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is largely dependent on its interaction with biological targets. It is believed to interact with specific receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the morpholinopyridazine moiety may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(4-methylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide
- N-(4-ethylphenyl)-4-(6-piperidinopyridazin-4-yl)piperazine-1-carboxamide
- N-(4-ethylphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide
Uniqueness
N-(4-ethylphenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinopyridazine moiety, in particular, distinguishes it from other similar compounds, potentially offering enhanced binding affinity and selectivity for certain biological targets.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
属性
IUPAC Name |
N-(4-ethylphenyl)-4-(6-morpholin-4-ylpyridazin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-2-17-3-5-18(6-4-17)23-21(28)27-9-7-25(8-10-27)19-15-20(24-22-16-19)26-11-13-29-14-12-26/h3-6,15-16H,2,7-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMKRWNOZJJDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
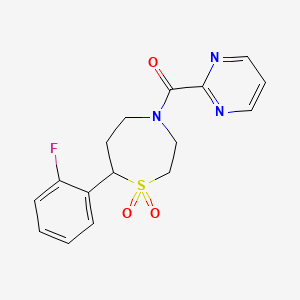
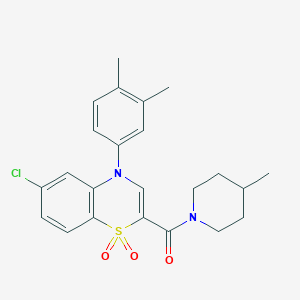
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2815238.png)
![8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic Acid](/img/structure/B2815243.png)
![3-(Bromomethyl)benzo[b]thiophene](/img/structure/B2815245.png)
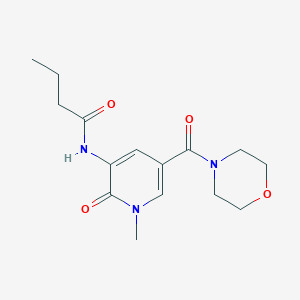
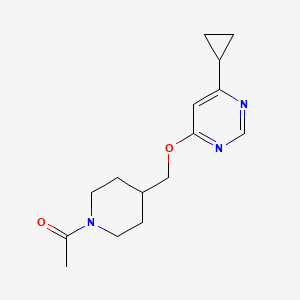
![2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2815250.png)
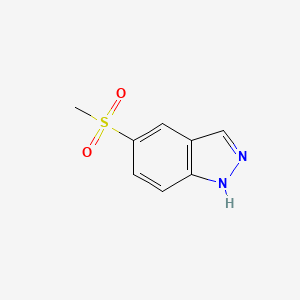
![(3-Chlorophenyl)-[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2815253.png)
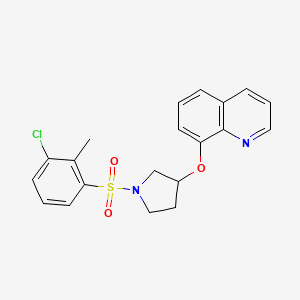
![2-Ethoxy-N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]acetamide](/img/structure/B2815255.png)
![9-methyl-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2815256.png)
